![molecular formula C4H6Cl2O2S B2699843 1-(Chloromethyl)cyclopropane-1-sulfonyl chloride CAS No. 2193067-90-0](/img/structure/B2699843.png)
1-(Chloromethyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Chloromethyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2193067-90-0 . It has a molecular weight of 189.06 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H6Cl2O2S/c5-3-4(1-2-4)9(6,7)8/h1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 189.06 . Unfortunately, other specific properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Nucleophilic Substitutions Catalyzed by Palladium(0)
Nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides, facilitated by palladium(0), show the compound's potential in creating cyclopropylideneethyl derivatives. These derivatives serve as significant synthetic building blocks, indicating the compound's role in advanced organic synthesis methods. This process is highlighted by its ability to undergo regioselective nucleophilic substitution, offering a pathway to optically active methylenecyclopropane derivatives, a crucial aspect in the synthesis of complex molecules (Stolle et al., 1992).
Reactions with Tertiary Amines and Hydrolysis Mechanisms
The study on cyclopropanesulfonyl chloride's mechanisms of hydrolysis and reactions with tertiary amines in organic media unveils its chemical behavior under different conditions. Understanding these mechanisms is crucial for its application in various synthetic processes, where the predictability of reactions under different pH conditions and the behavior with amines can significantly impact the synthesis outcomes (King et al., 1993).
Efficient Synthesis of Orphaned Cyclopropanes
The research into using sulfones as carbene equivalents for the synthesis of 1,1-dimethylcyclopropanes underscores the compound's utility in generating small molecules prevalent in nature. This mechanistically distinct platform opens new avenues for the synthesis of cyclopropane-containing molecules, which are challenging to produce using traditional metal-catalyzed methods. The findings suggest a stepwise anionic process, offering a novel route for cyclopropanation reactions (Johnson et al., 2022).
properties
IUPAC Name |
1-(chloromethyl)cyclopropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O2S/c5-3-4(1-2-4)9(6,7)8/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPKHXJMRBRIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.